N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide
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Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
Research has been conducted on the synthesis of new coumarins, which include compounds related to the structural framework of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide. These studies involve detailed spectroscopic techniques and quantum chemical studies to characterize the compounds, highlighting their structural and electronic properties (Al-Amiery et al., 2016).
Pharmacological Potential
Significant research has been conducted on the pharmacological applications of similar structures, exploring their antidepressant, anxiolytic, and anti-nociceptive effects. For example, the study on novel 2-substituted 1,4-benzodiazepine-2-ones outlines the synthesis and initial experiments in vivo, showing promising antidepressant effects (Singh et al., 2010).
Antifungal Activities
The design, synthesis, and evaluation of fungicidal activities of compounds structurally related to this compound have been explored. These studies offer insights into the potential use of such compounds in crop protection, demonstrating moderate to high activities against various phytopathogenic fungi (Yang et al., 2017).
Methodological Advances
Innovative synthesis methods to construct the dibenzo[d,f][1,3]oxazepine skeleton, which is closely related to the compound , have been developed. These methods provide insights into the versatile applications of such heterocyclic compounds in medicinal chemistry and drug development (Murata et al., 2021).
Molecular Docking and NLO Properties
Research on benzimidazole-tethered oxazepine heterocyclic hybrids, which share a structural resemblance with this compound, highlights the importance of molecular docking and nonlinear optical (NLO) properties in understanding the function and applications of these compounds (Almansour et al., 2016).
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-4-2-3-5-15(12)24-11-17(21)20-13-6-7-16-14(10-13)18(22)19-8-9-23-16/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJWVFQFAFUAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.